Divergent Dehydrogenation under Flash Vacuum Pyrolysis
Under identical flash vacuum pyrolysis (FVP) conditions, 2,3-dioxabicyclo[2.2.2]octane undergoes dehydrogenation to the corresponding diketone in 42% yield. This is in direct contrast to the [2.2.1] heptane analog, 2,3-dioxabicyclo[2.2.1]heptane, for which dehydrogenation is reported as 'unimportant' (negligible yield) under the same conditions [1].
| Evidence Dimension | Dehydrogenation yield to diketone |
|---|---|
| Target Compound Data | 42% yield |
| Comparator Or Baseline | 2,3-Dioxabicyclo[2.2.1]heptane: 'unimportant' (negligible yield) |
| Quantified Difference | 42 percentage points (from negligible to 42%) |
| Conditions | Flash vacuum pyrolysis (FVP) |
Why This Matters
This quantifies the unique thermolytic pathway of the [2.2.2] scaffold, demonstrating that the [2.2.1] analog cannot replicate this dehydrogenation outcome, which is critical for applications requiring specific diketone formation.
- [1] Bloodworth, A. J., & Baker, D. S. (1981). Dehydrogenation of cyclic and bicyclic secondary alkyl peroxides during flash vacuum pyrolysis. Journal of the Chemical Society, Chemical Communications, (12), 547–549. View Source
